(R)-(-)-2-Heptyl isothiocyanate

Descripción general

Descripción

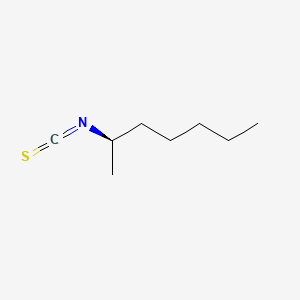

®-(-)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S

Mecanismo De Acción

Target of Action

Isothiocyanates, such as ®-(-)-2-Heptyl isothiocyanate, primarily target the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .

Mode of Action

Isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2 . Nrf2 can then translocate to the nucleus and bind to the ARE . This interaction results in the modulation of the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body .

Biochemical Pathways

The primary biochemical pathway affected by isothiocyanates is the mercapturic acid pathway . Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in this pathway, before being excreted in the urine . Isothiocyanates also downregulate CYP3A2 mRNA expression, as well as the activity of benzyloxyquinoline debenzylase, a marker of CYP3As .

Pharmacokinetics

The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They also exhibit reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of isothiocyanates, making them highly bioavailable at low dietary doses .

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .

Action Environment

The action of isothiocyanates can be influenced by environmental factors such as food processing and preparation . Glucosinolates, the precursors of isothiocyanates, are present in relatively high concentrations in cruciferous vegetables, but the amounts of isothiocyanates formed from glucosinolates in foods are variable and depend partly on these factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-(-)-2-Heptyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the addition of a desulfurizing agent such as propane phosphonic acid anhydride (T3P) to yield the isothiocyanate . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under moderate heating conditions .

Industrial Production Methods: Industrial production of ®-(-)-2-Heptyl isothiocyanate typically involves large-scale synthesis using primary amines and thiophosgene or its derivatives. The process is optimized for high yield and purity, often employing benign solvents and sustainable practices to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: ®-(-)-2-Heptyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.

Hydrolysis: Susceptible to hydrolysis, forming corresponding amines and carbon dioxide.

Reduction: Can be reduced to thioformamides using electrochemical methods.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols.

Desulfurizing Agents: T3P, cyanuric acid.

Catalysts: DBU, elemental sulfur.

Major Products:

Thioureas: Formed from reactions with amines.

Thiocarbamates: Formed from reactions with alcohols.

Thioformamides: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

®-(-)-2-Heptyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl isothiocyanate: Known for its presence in mustard and horseradish, exhibits strong antimicrobial properties.

Phenethyl isothiocyanate: Found in watercress, known for its anticancer and antioxidant activities.

Sulforaphane: Derived from broccoli, recognized for its potent anticancer and neuroprotective effects.

Uniqueness: ®-(-)-2-Heptyl isothiocyanate is unique due to its specific heptyl chain, which may confer distinct biological activities and chemical reactivity compared to other isothiocyanates .

Propiedades

IUPAC Name |

(2R)-2-isothiocyanatoheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309174 | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-93-0 | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

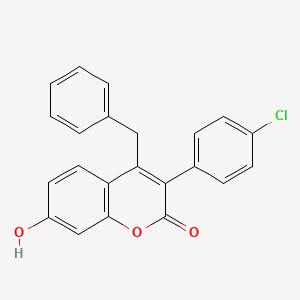

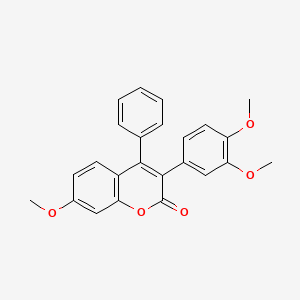

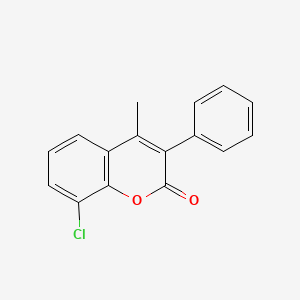

![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)